molecular formula C7H3Cl2F3 B1294835 3,5-Dichlorobenzotrifluoride CAS No. 54773-20-5

3,5-Dichlorobenzotrifluoride

Cat. No.: B1294835
CAS No.: 54773-20-5
M. Wt: 215 g/mol
InChI Key: PCMPDUPKYRRIIP-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzotrifluoride, with the chemical formula C7H3Cl2F3, is an organic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound is a colorless to light yellow liquid with a distinct odor. It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzotrifluoride can be synthesized through various methods. One common method involves the reaction of 3,5-dichlorotoluene with hydrogen fluoride to obtain the target product . Another method involves reacting 3,5-dichlorotoluene with trifluoromethylphenol . Additionally, it can be synthesized by reacting 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide .

Industrial Production Methods

Industrial production of 1,3-dichloro-5-(trifluoromethyl)benzene typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. Conditions often involve the use of solvents like dichloromethane or ethanol.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichlorobenzotrifluoride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzotrifluoride
  • This compound
  • 3,5-Dichloro-1-(trifluoromethyl)benzene

Uniqueness

This compound is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dichloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMPDUPKYRRIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203236
Record name 1,3-Dichloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54773-20-5
Record name 1,3-Dichloro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54773-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-5-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3,5-Dichlorobenzotrifluoride be selectively modified for further chemical reactions?

A1: Yes, this compound can be selectively metalated, allowing for the introduction of new substituents. Research indicates that using lithium diisopropylamide, lithium 2,2,6,6-tetramethylpiperidide, or butyllithium leads to metalation at the 4-position. [] This metalation allows for reactions with various electrophiles, expanding the possibilities for derivatization and the synthesis of more complex molecules. For example, reacting the metalated intermediate with carbon dioxide provides access to the corresponding benzoic acid derivative. []

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